Sodium 4-bromo-2,6-xylenolate
CAS No.: 85712-10-3
Cat. No.: VC16979390
Molecular Formula: C8H8BrNaO
Molecular Weight: 223.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85712-10-3 |
|---|---|
| Molecular Formula | C8H8BrNaO |
| Molecular Weight | 223.04 g/mol |
| IUPAC Name | sodium;4-bromo-2,6-dimethylphenolate |
| Standard InChI | InChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |
| Standard InChI Key | UPEUQPKXADLKGG-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C)Br.[Na+] |
Introduction
Structural and Physicochemical Properties
Sodium 4-bromo-2,6-xylenolate (C₈H₇BrNaO₂) consists of a brominated xylenol backbone with a sodium counterion. The bromine atom at the para position introduces steric and electronic effects, while the methyl groups at the 2 and 6 positions enhance the compound’s lipophilicity. Key physicochemical properties inferred from analogous compounds include:
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Molecular Weight: Approximately 239.05 g/mol (based on potassium salt analogs).
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Solubility: High solubility in polar solvents such as water and methanol due to ionic character, with reduced solubility in nonpolar solvents.
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Melting Point: Estimated between 200–250°C, typical for ionic phenolic salts.
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Stability: Likely stable under inert conditions but susceptible to oxidative degradation in the presence of strong oxidizers.
Comparative data for structurally similar compounds, such as potassium 4-bromo-2,6-xylenolate, suggest that the sodium variant may exhibit distinct solubility and crystallization behaviors due to differences in cation size and charge density.
Synthesis Pathways
The synthesis of sodium 4-bromo-2,6-xylenolate likely involves a two-step process:
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Bromination of 2,6-Xylenol:
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Neutralization with Sodium Hydroxide:
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The phenolic hydroxyl group of 4-bromo-2,6-dimethylphenol is deprotonated using sodium hydroxide (NaOH) to form the sodium salt.
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The reaction is typically conducted in aqueous or alcoholic media, followed by precipitation or crystallization to isolate the product.
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Alternative routes may involve metathesis reactions between potassium 4-bromo-2,6-xylenolate and sodium salts, though these methods are less common due to potential side reactions.
Reactivity and Functionalization
The phenolate anion in sodium 4-bromo-2,6-xylenolate serves as a nucleophile, enabling reactions such as:
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Alkylation: Formation of ether derivatives via reaction with alkyl halides.
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Acylation: Synthesis of ester derivatives using acyl chlorides.
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Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling, leveraging the bromine substituent as a leaving group .
The methyl groups at the ortho positions sterically hinder certain reactions, directing electrophilic substitution to the para position if the bromine is replaced.
Biological Activity and Applications
Phenolic salts with halogen substituents are studied for their antimicrobial and antioxidant properties. Sodium 4-bromo-2,6-xylenolate may exhibit:
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Antimicrobial Effects: Disruption of microbial cell membranes via hydrophobic interactions and interference with enzymatic activity.
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Antioxidant Capacity: Scavenging of free radicals through electron donation from the phenolate anion.
These properties suggest potential applications in:
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Preservatives: Incorporation into cosmetics or topical formulations to inhibit microbial growth.
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Pharmaceutical Intermediates: Use in synthesizing bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or antipsychotics .
Industrial and Research Applications
Sodium 4-bromo-2,6-xylenolate may serve as:
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Ligand in Coordination Chemistry: Formation of metal complexes for catalytic applications.
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Building Block in Organic Synthesis: Intermediate for agrochemicals, dyes, or polymers.
Comparative analysis with related compounds highlights its versatility. For example, sodium 4-chloro-2,6-xylenolate is utilized in polymer stabilization, suggesting analogous uses for the brominated derivative.
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